molecular formula C27H36N4O B12703188 2H-Quinolizine-1-methanamine, octahydro-N-(4-((3-methoxyphenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)-, (1R-trans)- CAS No. 150359-17-4

2H-Quinolizine-1-methanamine, octahydro-N-(4-((3-methoxyphenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)-, (1R-trans)-

Cat. No.: B12703188
CAS No.: 150359-17-4
M. Wt: 432.6 g/mol
InChI Key: UPYWFVPREKXCNH-CCLHPLFOSA-N
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Description

2H-Quinolizine-1-methanamine, octahydro-N-(4-((3-methoxyphenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)-, (1R-trans)- is a complex organic compound that belongs to the class of quinolizines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Quinolizine-1-methanamine, octahydro-N-(4-((3-methoxyphenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)-, (1R-trans)- typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:

    Azo Coupling Reaction: This involves the reaction of an aromatic amine with a diazonium salt to form the azo compound.

    Reduction and Cyclization: Subsequent reduction and cyclization steps are used to form the quinolizine ring system.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification Techniques: Employing chromatography and crystallization for purification.

Chemical Reactions Analysis

Types of Reactions

2H-Quinolizine-1-methanamine, octahydro-N-(4-((3-methoxyphenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)-, (1R-trans)- can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.

    Reduction: Reduction of the azo group to form amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or hydrogen gas with a catalyst.

    Solvents: Organic solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azo group may yield corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological molecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Influencing biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Quinolizine Derivatives: Other compounds with a quinolizine core structure.

    Azo Compounds: Compounds containing the azo functional group.

    Methanamine Derivatives: Compounds with a methanamine group.

Uniqueness

The uniqueness of 2H-Quinolizine-1-methanamine, octahydro-N-(4-((3-methoxyphenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)-, (1R-trans)- lies in its specific combination of functional groups and its potential biological activities.

Properties

CAS No.

150359-17-4

Molecular Formula

C27H36N4O

Molecular Weight

432.6 g/mol

IUPAC Name

N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-4-[(3-methoxyphenyl)diazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C27H36N4O/c1-32-22-10-6-9-21(18-22)29-30-26-15-14-25(23-11-2-3-12-24(23)26)28-19-20-8-7-17-31-16-5-4-13-27(20)31/h6,9-10,14-15,18,20,27-28H,2-5,7-8,11-13,16-17,19H2,1H3/t20-,27+/m0/s1

InChI Key

UPYWFVPREKXCNH-CCLHPLFOSA-N

Isomeric SMILES

COC1=CC=CC(=C1)N=NC2=C3CCCCC3=C(C=C2)NC[C@@H]4CCCN5[C@@H]4CCCC5

Canonical SMILES

COC1=CC=CC(=C1)N=NC2=C3CCCCC3=C(C=C2)NCC4CCCN5C4CCCC5

Origin of Product

United States

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